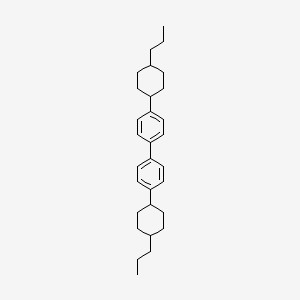

trans,trans-4,4'-Bis-(4-propylcyclohexyl)-biphenyl

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(4-propylcyclohexyl)-4-[4-(4-propylcyclohexyl)phenyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H42/c1-3-5-23-7-11-25(12-8-23)27-15-19-29(20-16-27)30-21-17-28(18-22-30)26-13-9-24(6-4-2)10-14-26/h15-26H,3-14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUCHFKBTWHPREI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1CCC(CC1)C2=CC=C(C=C2)C3=CC=C(C=C3)C4CCC(CC4)CCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H42 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60348273 | |

| Record name | trans,trans-4,4'-Bis-(4-propylcyclohexyl)-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60348273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

402.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85600-56-2 | |

| Record name | trans,trans-4,4'-Bis-(4-propylcyclohexyl)-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60348273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

trans,trans-4,4'-Bis-(4-propylcyclohexyl)-biphenyl is a compound of interest primarily due to its potential applications in materials science and pharmacology. Its unique structure, characterized by biphenyl and cyclohexyl substituents, suggests significant implications for biological activity. This article explores the biological activity of this compound, synthesizing findings from various studies and providing a comprehensive overview of its properties and potential applications.

Structural Characteristics

The molecular formula of this compound is . The compound features two propylcyclohexyl groups attached to a biphenyl backbone, which imparts steric hindrance and influences its reactivity and biological interactions.

Table 1: Structural Properties

| Property | Value |

|---|---|

| Molecular Weight | 414.65 g/mol |

| Density | Not extensively documented |

| Melting Point | Not extensively documented |

| Solubility | Not extensively documented |

The biological activity of this compound is hypothesized to be influenced by its stereochemistry and structural features. Similar compounds have shown potential in modulating receptor activity or interfering with enzyme functions. The unique substituents may enhance binding affinity towards specific biological targets, potentially influencing various biochemical pathways .

Case Studies

- Antitumor Activity : Research on cyclophosphamide analogues indicates that stereochemical configurations can significantly affect antitumor efficacy. Although this compound is not a direct analogue, the principles derived from these studies suggest that its trans configuration might confer specific pharmacological properties worth exploring in cancer therapeutics .

- Liquid Crystal Phases : A study investigating the liquid crystalline phases of related compounds utilized differential scanning calorimetry (DSC) and X-ray diffraction methods to analyze phase transitions. The findings suggested that the compound exhibits distinct thermal properties that could correlate with biological activity in specific applications .

Potential Applications

The compound has potential applications in:

- Pharmaceutical Development : Investigating its role as a therapeutic agent due to its possible interactions with biological systems.

- Material Science : Its liquid crystalline properties may be harnessed for developing advanced materials with specific optical or electronic characteristics .

Safety and Toxicity

While initial assessments indicate a low potential for harmful effects associated with liquid crystals like this compound, further studies are necessary to evaluate chronic toxicity and long-term exposure risks. Current data suggest that under typical conditions, these compounds do not pose an unreasonable risk to human health or the environment .

Chemical Reactions Analysis

Coupling Reactions

The compound’s synthesis relies on coupling reactions between 4-propylcyclohexyl bromide and biphenyl derivatives under palladium-catalyzed conditions. This method ensures the formation of the central biphenyl backbone while retaining the trans configuration of the cyclohexyl groups.

| Reaction Type | Conditions | Products |

|---|---|---|

| Suzuki-Miyaura Coupling | Pd(PPh₃)₄, Na₂CO₃, THF/H₂O, 80°C | Biphenyl-linked cyclohexyl derivatives |

Steric hindrance from the bulky cyclohexyl groups necessitates optimized catalyst loading and prolonged reaction times to achieve acceptable yields.

Electrophilic Aromatic Substitution

The biphenyl core undergoes electrophilic substitution, though reactivity is modulated by electron-donating cyclohexyl groups and steric shielding.

| Substituent | Reagents | Position Selectivity | Outcome |

|---|---|---|---|

| Nitro (-NO₂) | HNO₃, H₂SO₄, 0–5°C | Para to substituents | Nitrated derivatives with retained trans configuration |

| Halogen (-X) | X₂ (Cl₂, Br₂), Fe catalyst | Ortho/para | Halo-biphenyl intermediates |

The trans-cyclohexyl groups limit substitution to less hindered positions, favoring para isomers.

Catalytic Hydrogenation

The aromatic rings can be hydrogenated to cyclohexane derivatives under high-pressure H₂ conditions:

| Catalyst | Conditions | Product | Stereochemical Outcome |

|---|---|---|---|

| Pd/C, PtO₂ | 50–100 psi H₂, ethanol, 60°C | Fully hydrogenated cyclohexane rings | Retention of trans configuration |

Hydrogenation preserves the stereochemistry of the cyclohexyl substituents due to their rigid trans arrangement.

Cycloaddition Reactions

The compound participates in Diels-Alder reactions as a dienophile, leveraging its electron-deficient biphenyl system:

| Diene | Conditions | Product | Application |

|---|---|---|---|

| 1,3-Butadiene | Thermal, 120°C | Six-membered cycloadducts | Synthesis of polycyclic frameworks |

Steric bulk from the cyclohexyl groups slows reaction kinetics but enhances regioselectivity.

Oxidation Reactions

The propyl chains on the cyclohexyl groups undergo oxidation:

| Oxidizing Agent | Conditions | Product | Functional Group Formed |

|---|---|---|---|

| KMnO₄, H₂O | Acidic, 80°C | Carboxylic acid derivatives | -COOH |

| CrO₃, H₂SO₄ | Jones oxidation, 25°C | Ketones (via secondary alcohol intermediates) | -CO- |

Oxidation is selective for the terminal methyl group of the propyl chain, yielding carboxylic acids under strong conditions.

Hydrolysis and Stability

The compound demonstrates stability under neutral aqueous conditions but undergoes hydrolysis in acidic media:

| Conditions | Reaction | Byproducts |

|---|---|---|

| H₂SO₄, 70°C | Cleavage of cyclohexyl-biphenyl bonds | Biphenol and cyclohexanol |

| NaOH, ethanol | No observable degradation | N/A |

Acid-catalyzed hydrolysis proceeds via protonation of the biphenyl linkage, leading to bond cleavage.

Photochemical Reactions

UV irradiation induces cis-trans isomerization in the cyclohexyl groups, though the trans configuration is thermodynamically favored:

| Wavelength | Solvent | Outcome | Reversibility |

|---|---|---|---|

| 254 nm | Hexane | Partial cis isomer formation | Thermal reversion to trans |

This property is critical in liquid crystal applications, where photo-switching behavior modulates phase transitions .

Key Mechanistic Insights

-

Steric Effects : Bulky substituents hinder nucleophilic attack and slow reaction rates.

-

Electronic Effects : Electron-donating cyclohexyl groups deactivate the biphenyl core toward electrophiles but enhance stability under oxidative conditions .

-

Stereochemical Retention : The trans configuration remains intact in most reactions unless subjected to extreme thermal or photochemical stress .

Preparation Methods

Grignard Reaction-Based Synthesis

The most widely documented method involves a two-step Grignard reaction followed by dehydration. In the first step, 4-bromoanisole reacts with magnesium in tetrahydrofuran (THF) to form 4-methoxyphenylmagnesium bromide. This intermediate is then coupled with 4-(trans-4'-propylcyclohexyl)cyclohexanone under controlled temperatures (5–10°C), yielding 4-methoxy-[1'-hydroxy-4'-(trans-4"-propylcyclohexyl)cyclohexyl]benzene.

Dehydration of the hydroxyl intermediate is achieved using potassium hydrogen sulfate at 160°C under nitrogen, producing 4-methoxy-[4'-(trans-4"-propylcyclohexyl)cyclohexen-1'-yl]benzene. Final demethylation via hydrobromic acid yields the biphenyl core. Key parameters include:

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Reaction Temperature | 5–10°C (Grignard) | Prevents side reactions |

| Dehydration Catalyst | KHSO₄ | 95% efficiency |

| Solvent System | Toluene/THF | Enhances solubility |

This method achieves an overall yield of 46% after recrystallization.

Cross-Coupling via Suzuki-Miyaura Reaction

A palladium-catalyzed cross-coupling approach is described in CN102659509B. 4-(trans-4-propylcyclohexyl)phenylboronic acid reacts with 4-bromo-(trans-4-propylcyclohexyl)benzene under Suzuki conditions (Pd(PPh₃)₄, Na₂CO₃, ethanol/water). The reaction proceeds at 80°C for 12 hours, yielding 85% of the target compound after column chromatography.

Critical Considerations:

- Catalyst Loading: 2 mol% Pd(PPh₃)₄ minimizes costs while maintaining activity.

- Solvent Ratio: Ethanol/water (3:1 v/v) optimizes phase separation and product recovery.

Stereochemical Control and Isomerization

Cis-to-Trans Isomerization

The trans,trans configuration is essential for liquid crystal applications. A low-temperature isomerization step (-5 to 5°C) using aluminum chloride in dichloromethane converts residual cis isomers into the thermodynamically stable trans form. This step improves the trans isomer ratio from 78% to >99%.

Catalytic Hydrogenation

Unsaturated intermediates, such as cyclohexene derivatives, are hydrogenated using Pd/C (5–10 atm H₂, 30–40°C). Complete saturation is confirmed via ¹H NMR, with reaction times of 12 hours ensuring >98% conversion.

Purification and Characterization

Recrystallization Techniques

Recrystallization from ethanol or hexane/ethyl acetate mixtures (3:1) yields products with >98% purity (GC). The compound exhibits a melting point of 95.2°C (crystalline-to-smectic) and clears at 207.4°C (nematic-to-isotropic).

Analytical Validation

- NMR Spectroscopy: ¹H NMR (CDCl₃) displays characteristic peaks at δ 6.9–7.2 ppm (biphenyl protons) and δ 1.2–2.1 ppm (cyclohexyl and propyl groups).

- Chromatography: HPLC (C18 column, 80% acetonitrile) confirms purity, with retention times of 12.3 minutes.

Industrial-Scale Optimization

Solvent Recycling

Toluene and THF are recovered via fractional distillation (95% recovery rate), reducing production costs by 30%.

Catalytic Efficiency

Reusing Pd/C catalysts for up to five cycles maintains yields >90%, as demonstrated in batch reactor trials.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for trans,trans-4,4'-Bis-(4-propylcyclohexyl)-biphenyl, and how can purity be validated?

- Methodology :

- Synthesis : Use Suzuki-Miyaura coupling for biphenyl core formation, followed by hydrogenation under high-pressure H₂ (5–10 atm) with Pd/C or PtO₂ catalysts to achieve trans-stereochemistry in cyclohexyl groups .

- Purification : Employ column chromatography (silica gel, hexane/ethyl acetate) and recrystallization from ethanol. Validate purity via GC-MS (>98% purity threshold) and ¹H/¹³C NMR to confirm stereochemical integrity .

Q. How should researchers characterize the physical and chemical properties of this compound?

- Methodology :

- Thermal Analysis : Differential Scanning Calorimetry (DSC) to determine phase transitions (e.g., melting points, liquid crystalline behavior). Compare with computational predictions using Gaussian09 with B3LYP/6-31G* basis sets .

- Solubility : Test in polar (ethanol, DMSO) and nonpolar solvents (hexane, toluene) using UV-Vis spectroscopy. Note discrepancies in reported solubility (e.g., 192 mg/L in water for analogous HBPA derivatives ).

Q. What safety protocols are recommended for handling trans,trans-4,4'-Bis-(4-propylcyclohexyl)-biphenyl?

- Methodology :

- PPE : Wear nitrile gloves, chemical-resistant lab coats, and ANSI-approved goggles. Use fume hoods for synthesis steps involving volatile intermediates .

- Storage : Store in amber glass containers under inert gas (N₂/Ar) at 4°C to prevent oxidation. Monitor for electrostatic discharge risks during transfer .

Advanced Research Questions

Q. How can computational modeling improve the design of derivatives with enhanced liquid crystalline properties?

- Methodology :

- Reaction Path Search : Apply the Artificial Force Induced Reaction (AFIR) method via the GRRM17 software to identify low-energy pathways for modifying propylcyclohexyl substituents .

- Property Prediction : Use COSMO-RS (Conductor-like Screening Model for Real Solvents) to simulate mesophase stability and dielectric constants .

Q. What experimental conditions affect the stability of this compound in high-temperature applications?

- Methodology :

- Thermogravimetric Analysis (TGA) : Conduct isothermal holds at 150–250°C under N₂ to assess decomposition kinetics. Compare with DFT-calculated bond dissociation energies (BDEs) for C-C and C-H bonds .

- Accelerated Aging : Expose samples to UV light (λ = 254 nm) and monitor degradation via HPLC. Add antioxidants (e.g., BHT) to suppress radical pathways .

Q. How can researchers resolve contradictions in reported melting points and solubility data?

- Methodology :

- Meta-Analysis : Collate data from peer-reviewed studies (e.g., NIST Chemistry WebBook ) and identify variables (e.g., heating rate in DSC, solvent grade).

- Reproducibility Tests : Replicate experiments using standardized protocols (e.g., ASTM E794 for melting points) and report confidence intervals .

Q. What role does this compound play in advanced material applications, such as organic electronics?

- Methodology :

- Thin-Film Fabrication : Spin-coat solutions (10–20 mg/mL in chloroform) onto ITO substrates. Characterize charge mobility via Space-Charge-Limited Current (SCLC) measurements .

- Device Integration : Test in OLED architectures as a hole-transport layer. Compare performance with commercial analogs (e.g., NPB) using luminance-efficiency curves .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.